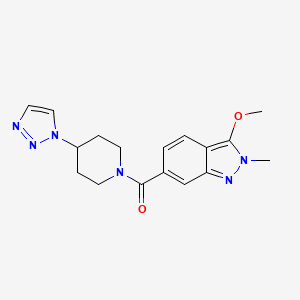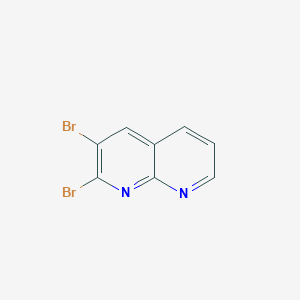
2,3-Dibromo-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,8-naphthyridine is a chemical compound with the CAS Number: 52626-31-0 and a molecular weight of 287.94 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 287.94 .Aplicaciones Científicas De Investigación
Biological Activities of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine compounds, including 2,3-Dibromo-1,8-naphthyridine, have been recognized for their wide range of biological activities. They demonstrate antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, these compounds are significant in the treatment of neurological disorders like Alzheimer's, multiple sclerosis, and depression. They also show potential in other areas such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities (Madaan et al., 2015).
Antitumor Properties
Notably, this compound derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells. Some derivatives show significant antitumor activities, underlining their potential in cancer research (Fu et al., 2015).
Diuretic Properties
In studies focused on diuretic properties, 2,3-disubstituted 5,7-dimethyl-1,8-naphthyridines (closely related to this compound) exhibited significant diuretic activity. These findings are essential for understanding their potential applications in treating conditions related to fluid retention (Hawes et al., 1977).
Applications in Dimetal Chemistry
Functionalized 1,8-naphthyridine ligands, such as this compound, have been employed in dimetal chemistry. They offer valuable insights into ligand disposition, metal-metal distance modulation, and the formation of metallosupramolecular architectures. This research is significant in the field of inorganic chemistry (Bera et al., 2009).
Insecticidal Activities
Moreover, 1,8-naphthyridine derivatives, including this compound, have demonstrated promising insecticidal activities. This opens up possibilities for these compounds in agricultural applications, especially in pest control (Hou et al., 2017).
Versatile Biological Activities
The 1,8-naphthyridine nucleus is known for its extensive range of biological activities, including antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, anti-malarial, pesticides, anti-platelets, and CB2 receptor agonist properties (Ojha et al., 2020).
Fluorescent Chemosensors
1,8-Naphthyridine-based compounds are also used as fluorescent chemodosimeters for the detection of metal ions like Zn2+ and Cu2+. This application is crucial in analytical chemistry for the detection and quantification of metal ions in various samples (Yu et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Dibromo-1,8-naphthyridine are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities
Mode of Action
It is known that 1,8-naphthyridines can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The presence of bromine atoms in the 2,3-positions of the naphthyridine ring may influence its interaction with targets.
Biochemical Pathways
Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Other 1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Propiedades
IUPAC Name |
2,3-dibromo-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRRFDUORMALBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


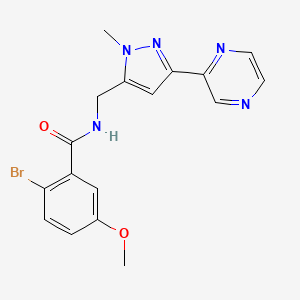



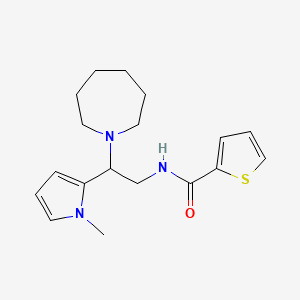
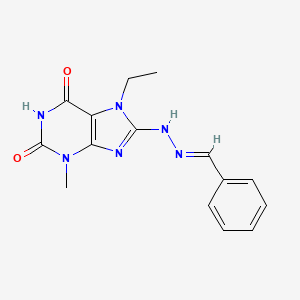


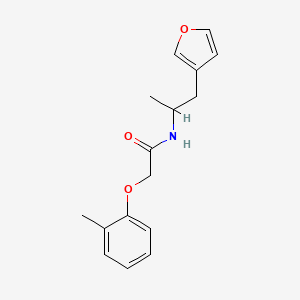
![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)
![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)
